molecular formula C9H14Cl2N2 B2876231 1-(Pyridin-4-ylmethyl)cyclopropanamine dihydrochloride CAS No. 2251054-08-5

1-(Pyridin-4-ylmethyl)cyclopropanamine dihydrochloride

Cat. No. B2876231
CAS RN: 2251054-08-5
M. Wt: 221.13
InChI Key: GZGNPNRKIUMIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Pyridin-4-ylmethyl)cyclopropanamine dihydrochloride” is a chemical compound with the CAS Number: 1228880-35-0 . It has a molecular weight of 207.1 . The compound appears as a yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2.2ClH/c9-8(3-4-8)7-1-5-10-6-2-7;;/h1-2,5-6H,3-4,9H2;2*1H . This indicates that the molecule consists of a cyclopropane ring with a pyridine group attached via a methylene bridge. Two chloride ions are also associated with the molecule, making it a dihydrochloride salt .


Physical And Chemical Properties Analysis

This compound is a yellow solid . It has a molecular weight of 207.1 . The InChI key is NOQNEQQDDJEAPU-UHFFFAOYSA-N . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.

Scientific Research Applications

Cytochrome P450 Enzyme Inhibition

Cytochrome P450 enzymes are crucial for the metabolism of many drugs. The selectivity and potency of chemical inhibitors for these enzymes are vital in predicting drug-drug interactions. While "1-(Pyridin-4-ylmethyl)cyclopropanamine dihydrochloride" is not directly mentioned, research on similar pyridine derivatives indicates the importance of such compounds in enhancing the understanding of CYP enzyme inhibition. This knowledge aids in the development of more effective and safer medications by preventing adverse interactions (Khojasteh et al., 2011).

Antimicrobial Applications

p-Cymene, a compound related to pyridine derivatives, exhibits a broad spectrum of biological activities, including antimicrobial effects. This suggests that pyridine-based compounds like "1-(Pyridin-4-ylmethyl)cyclopropanamine dihydrochloride" could potentially be explored for antimicrobial applications. The versatility of pyridine derivatives in medicinal chemistry underlines their potential in developing new antimicrobial agents (Marchese et al., 2017).

Pharmaceutical Research and Development

Pyridine derivatives are foundational in creating a wide range of biologically active compounds. Their structural diversity and presence in numerous pharmaceutical agents highlight their significance in drug discovery. Specifically, these compounds possess various pharmacological properties, making them valuable for synthesizing novel chemotherapeutic agents. This underscores the potential research and development applications of "1-(Pyridin-4-ylmethyl)cyclopropanamine dihydrochloride" in creating new therapeutic agents (Altaf et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that the compound could interact with biological systems through its pyridine and amine groups, but specific interactions would depend on the context .

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific symptoms appear after exposure .

properties

IUPAC Name

1-(pyridin-4-ylmethyl)cyclopropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9(3-4-9)7-8-1-5-11-6-2-8;;/h1-2,5-6H,3-4,7,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDMJDJLNBYPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=NC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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